molecular formula C15H3F18FeO6 B099831 Tris(hexafluoroacetylacetonato)iron(III) CAS No. 17786-67-3

Tris(hexafluoroacetylacetonato)iron(III)

Cat. No. B099831
CAS RN: 17786-67-3
M. Wt: 680.02 g/mol
InChI Key: SDYMAYOHYBXEHM-UHFFFAOYSA-N
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Description

Tris(hexafluoroacetylacetonato)iron(III) is a coordination compound with iron(III) at its center, surrounded by three hexafluoroacetylacetonato ligands. These ligands are a fluorinated version of the acetylacetonato ligand, which is a bidentate ligand that coordinates to the metal center through its two oxygen atoms. The presence of fluorine atoms in the ligand can significantly alter the physical and chemical properties of the complex compared to its non-fluorinated analogs.

Synthesis Analysis

The synthesis of tris(acetylacetonato)iron(III) complexes has been reported to proceed readily by the reaction of iron(III) hydroxide with acetylacetone in the absence of any buffer, yielding highly crystalline products[“][“]. Although these papers do not directly describe the synthesis of the hexafluoroacetylacetonato analog, the methodology could potentially be adapted by using hexafluoroacetylacetone in place of acetylacetone.

Molecular Structure Analysis

The structure of tris(acetylacetonato)iron(III) has been studied, and it is known to form mononuclear inorganic coordination complexes. The ligands coordinate in a bidentate manner, leading to structural isomeric forms. The dynamic nature of the ligand environment, including the motions of the hydrogen atoms, has been highlighted through variable temperature neutron diffraction data[“]. For the hexafluoroacetylacetonato analog, one could infer similar coordination geometry but with potential differences due to the presence of fluorine atoms.

Chemical Reactions Analysis

Tris(acetylacetonato)iron(III) has been shown to react with hydrogen halides in organic solvents to form mixed-ligand iron(III) complexes[“]. Additionally, tris(β-diketonato)iron(III) complexes have been studied for their ligand exchange kinetics with various ligands, including acetylacetone and trifluoroacetylacetone[“][“]. These studies provide insights into the reactivity of iron(III) β-diketonate complexes, which could be extrapolated to the hexafluoroacetylacetonato analog.

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(acetylacetonato)iron(III) and its derivatives have been explored in various studies. For instance, the aerobic epoxidation of olefinic compounds catalyzed by tris(1,3-diketonato)iron(III) complexes has been reported, demonstrating the catalytic potential of these complexes[“]. The magnetic properties of related iron(II) complexes have also been investigated, providing information on the spin states and electronic configurations of these compounds[“]. While these studies do not directly address the hexafluoroacetylacetonato analog, they suggest that such complexes could exhibit interesting catalytic, magnetic, and electronic properties.

Scientific research applications

Coordination Sphere Geometry

  • Tris(1,1,1,5,5,5-hexafluoroacetylacetonato)iron(III) has a molecular structure determined by single-crystal diffractometry, showing significant bending distortions to the chelate rings and trifluoromethyl groups due to crystal packing forces (Pfluger & Haradem, 1983).

Catalytic Applications

  • It's used as an efficient catalyst for the cross-coupling reaction between aryl Grignard reagents and alkyl halides possessing beta-hydrogens (Nagano & Hayashi, 2004).
  • Applications range from hydrogen atom transfer to cross-coupling reactions and use as a Lewis acid in synthetic chemistry (Lübken, Saxarra, & Kalesse, 2018).

Photoreduction and Photoaggregation

  • The photochemical behavior of tris(hexafluoroacetylacetonato)iron(III) in low-temperature matrices has been characterized using Mössbauer spectroscopy, showing aggregation and photoreduction (Yamada, Minai, Sato, & Tominaga, 1984).

Oxygenation Catalyst

Synthesis of Iron Sulfide Nanocrystals

  • Tris(O-alkylxanthato)iron(III) complexes are used as precursors for the synthesis of iron sulfide nanocrystals, with the morphology of crystallites being affected by reaction conditions and type of precursor used (Akhtar, Malik, Tuna, & O’Brien, 2013).

Spectroscopy and Structural Studies

  • The molecular structure of tris(hexafluoroacetylacetonato)iron(III) and related complexes has been characterized and analyzed using various spectroscopic techniques, highlighting their solubility and potential applications in areas like dye-sensitized solar cells (Conradie, 2022).

properties

IUPAC Name

1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPRJLXRDBDIFS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H3F18FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate;iron(3+)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Yamada, Y Minai, H Sato, T Tominaga - Journal of radioanalytical and …, 1984 - Springer
Mössbauer studies on photoaggregation and photoreduction of tris/β-diketonato/ iron/III/ complexes isolate Page 1 J.RADIOANAL.NUCL.CHEM.,LETTERS 87 /6/ 359-…
Number of citations: 15 link.springer.com
S Evans, A Hamnett, AF Orchard - Journal of the Chemical Society D …, 1970 - pubs.rsc.org
Tris( hexafluoroacetylacetonato)iron( 111) Page 1 1282 CHEMICAL COMMUNICATIONS, 1970 The Helium-(I) Photoelectron Spectrum of Tris( hexafluoroacetylacetonato)iron( 111) By S …
Number of citations: 1 pubs.rsc.org
K Endo, M Furukawa, H Yamatera… - Bulletin of the Chemical …, 1980 - journal.csj.jp
The lifetimes of ortho-positronium (o-Ps) have been measured in benzene solutions of β-diketonates of iron(III) and cobalt(III). A trend in substituent effect on the acceleration of o-Ps …
Number of citations: 19 www.journal.csj.jp
MM Conradie, J Conradie - Electrochimica Acta, 2015 - Elsevier
A combined experimental and theoretical study on the electrochemical behaviour of a series of tris(β-diketonato) iron(III) complexes is reported. The experimental cyclic voltammetric …
Number of citations: 54 www.sciencedirect.com
CL Kwan, JK Kochi - Journal of the American Chemical Society, 1976 - ACS Publications
Well-resolved electron spin resonance spectra of a series of stable dianion radicals (DAR) derived from/3-diketones are observed in solution when a variety of metal ketoenolates are …
Number of citations: 64 pubs.acs.org
RA Patterson, GW Gobeli, GD Brabson, RE Tapscott - 1996 - apps.dtic.mil
The objective of the overall effort is to develop new chemical compounds as Halon 1211 replacements. Four families of compounds are particularly promising-phosphorus nitrides, …
Number of citations: 6 apps.dtic.mil
RL Lintvedt, HD Gafney - Journal of the American Chemical …, 1970 - ACS Publications
238) 6'7’12 in 34% yield. Methylation of 8 with dimethyl sulfate in refluxing benzene gave itsmetho-sulfate which was not purified but treated directly with potassium hydroxide and …
Number of citations: 13 pubs.acs.org
T Do Minh, AM Trozzolo - Journal of the American Chemical …, 1970 - ACS Publications
H) and 3.95 (d, J= 4.4 Hz, 1 H, methine hydrogens), 1.70-2.70 (m, 9 H, aromatic hydrogens). Structure 9 rather than 8 was assigned to the adduct on the basis of the nmr spectrum which …
Number of citations: 42 pubs.acs.org
N Nazem, LT Taylor - 1999 - ntrs.nasa.gov
The objective of this project was the experimentation to measure preparation of iron nanophases within polymeric matrices via supercritical fluid infusion of iron precursors followed by …
Number of citations: 0 ntrs.nasa.gov
T Sekine, K Yoshihara - Radiochimica Acta, 1991 - degruyter.com
Chemical reactions induced by recoil implantation were studied focussing on parent type species in tris (^-diketonato) metal (III) complexes. The yield of the substitution reaction …
Number of citations: 7 www.degruyter.com

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